

Technical Guide: AM-2394, A Novel Glucokinase Activator

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Compound of Interest

Compound Name: AM-2394

Cat. No.: B605374

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This document provides a comprehensive technical overview of **AM-2394**, a potent, structurally distinct small-molecule glucokinase activator. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical properties, mechanism of action, and relevant experimental data.

Core Compound Details

AM-2394 is an allosteric activator of the enzyme glucokinase (GK), which plays a pivotal role in glucose homeostasis.^{[1][2]} By enhancing the activity of GK, **AM-2394** effectively increases the rate of glucose phosphorylation, leading to a reduction in plasma glucose levels.^{[1][3]}

Chemical Identity:

Identifier	Value
IUPAC Name	N-[6'-(2-hydroxy-2-methylpropoxy)-4-[(5-methyl-3-pyridinyl)oxy]][3,3'-bipyridin]-6-yl]-N'-methyl-urea[4]
CAS Number	1442684-77-6
Molecular Formula	C ₂₂ H ₂₅ N ₅ O ₄
Molecular Weight	423.47 g/mol
SMILES	<chem>O=C(NC)Nc1cc(Oc2cc(C)cnc2)c(c2ccc(OCC(C)(O)C)nc2)cn1</chem>

Quantitative Pharmacological Data

The pharmacological profile of **AM-2394** has been characterized through various in vitro and in vivo studies. The data highlights its potency as a glucokinase activator and its pharmacokinetic properties across multiple species.

In Vitro Activity

AM-2394 directly activates the glucokinase enzyme, significantly increasing its affinity for glucose.

Parameter	Value	Description
EC ₅₀	60 nM	The half-maximal effective concentration for glucokinase activation.
Glucose Affinity	~10-fold increase	The compound increases the affinity of glucokinase for its substrate, glucose.

Pharmacokinetic Properties

The pharmacokinetic profile of **AM-2394** was assessed in four different species, demonstrating moderate clearance and good oral bioavailability.

Species	Dose (IV; PO)	C _{max} (μM)	t _{max} (h)	Cl (L/h/kg)	Vd _{ss} (L/kg)	t _{1/2} (h)	F (%)
Mouse	1; 5 mg/kg	0.35	0.33	0.37	0.59	2.0	25
Rat	0.5; 2 mg/kg	-	-	0.46	0.70	2.0	56
Cynomolgus	0.5; 2 mg/kg	-	-	0.17	0.38	2.0	66
Dog	0.5; 2 mg/kg	-	-	0.20	0.60	2.9	100

Data presented as mean values (n=3).

In Vivo Efficacy

The glucose-lowering effect of **AM-2394** was evaluated in a well-established animal model of type 2 diabetes.

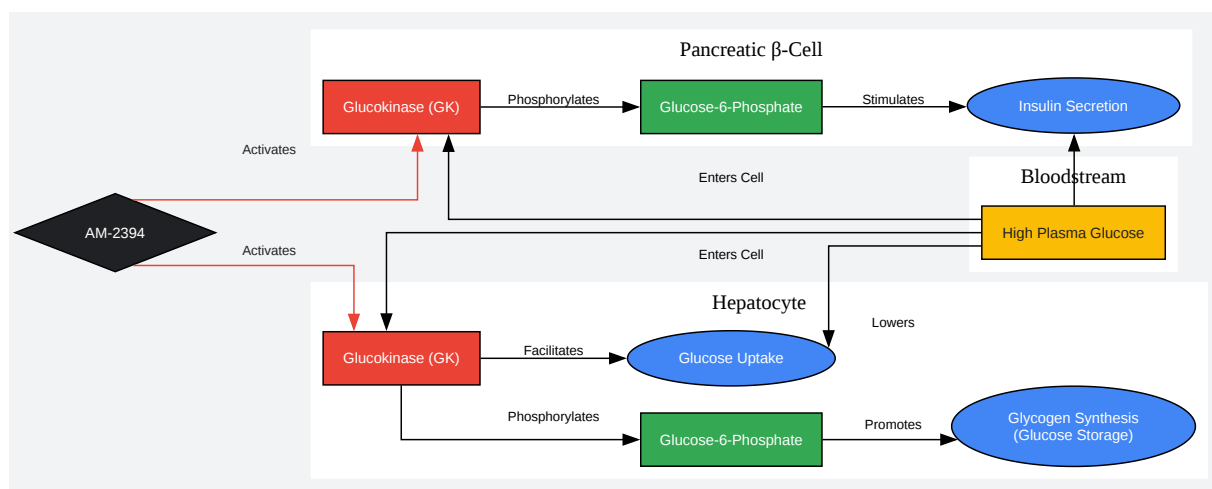
Animal Model	Dosing Route	Doses Administered	Key Finding
ob/ob Mouse	Oral (PO)	1, 3, 10, 30 mg/kg	Robust reduction in plasma glucose excursion during an OGTT, with maximal efficacy observed at 3 mg/kg.

Mechanism of Action

AM-2394 functions as an allosteric activator of glucokinase (GK), a key enzyme in glucose metabolism primarily expressed in hepatocytes and pancreatic β -cells.

- **Binding:** **AM-2394** binds to an allosteric site on the glucokinase enzyme, which is distinct from the glucose-binding site.
- **Conformational Change:** This binding event induces a conformational change in the enzyme, increasing its affinity for glucose.
- **Increased Activity:** The activated GK enzyme catalyzes the phosphorylation of glucose to glucose-6-phosphate at an accelerated rate.
- **Physiological Response:**
 - In pancreatic β -cells, the increased formation of glucose-6-phosphate stimulates glycolysis and subsequent insulin secretion.
 - In hepatocytes, enhanced glucose phosphorylation promotes hepatic glucose uptake from the blood and its conversion into glycogen for storage.

The dual action in both the pancreas and liver results in effective control and reduction of plasma glucose levels.



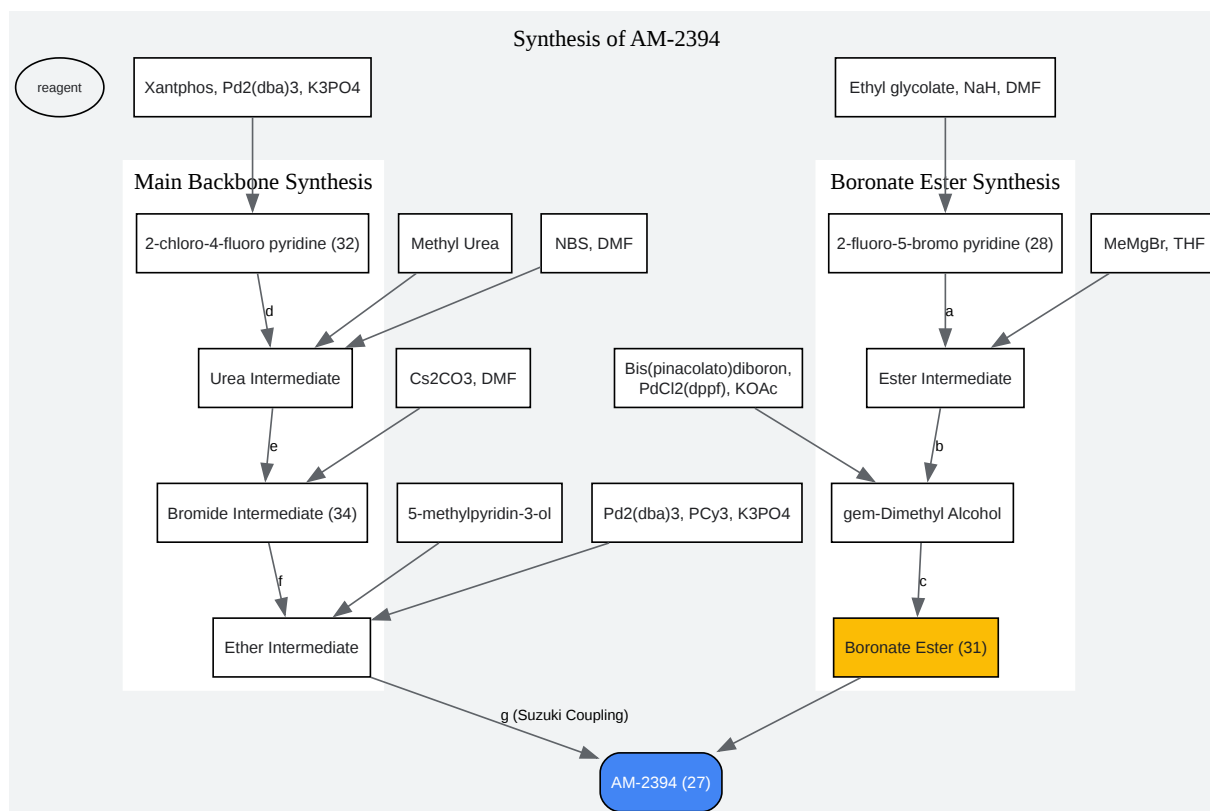
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Caption: Mechanism of Action of **AM-2394** in Pancreas and Liver.

Experimental Protocols

Synthesis of AM-2394

AM-2394 was synthesized via a multi-step process involving a Suzuki coupling as the key final step. The synthesis of a key boronate ester intermediate (31) and the final coupling are detailed below.



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Caption: Synthetic workflow for **AM-2394** (27).

Protocol Steps:

- Boronate Ester (31) Synthesis: 2-fluoro-5-bromo pyridine undergoes an S_NAr reaction with ethyl glycolate, followed by a Grignard addition with methylmagnesium bromide to install the

gem-dimethyl alcohol group. Subsequent palladium-mediated borylation yields the boronate ester intermediate (31).

- **Bromide (34) Synthesis:** 2-chloro-4-fluoro pyridine is coupled with methyl urea under palladium catalysis, followed by bromination with N-bromosuccinimide (NBS) to deliver bromide (34).
- **Ether Formation:** Bromide (34) is reacted with 5-methylpyridin-3-ol via an S_NAr reaction to form the ether intermediate.
- **Final Suzuki Coupling:** The ether intermediate is coupled with the boronate ester (31) using a palladium catalyst (Pd₂(dba)₃) and a phosphine ligand (PCy₃) to yield the final product, **AM-2394**.

Glucokinase Activity Assay (Representative Protocol)

To determine the EC₅₀ of a glucokinase activator like **AM-2394**, a coupled enzymatic assay is typically used. The activity of glucokinase is measured by quantifying the production of glucose-6-phosphate (G6P), which is then used by G6P dehydrogenase (G6PDH) to reduce NADP⁺ to NADPH. The increase in NADPH can be monitored spectrophotometrically or fluorometrically.

Materials:

- Recombinant human glucokinase
- Assay Buffer (e.g., 25 mM HEPES, pH 7.1)
- D-Glucose
- ATP and MgCl₂
- NADP⁺
- Glucose-6-Phosphate Dehydrogenase (G6PDH)
- Test compound (**AM-2394**) dissolved in DMSO

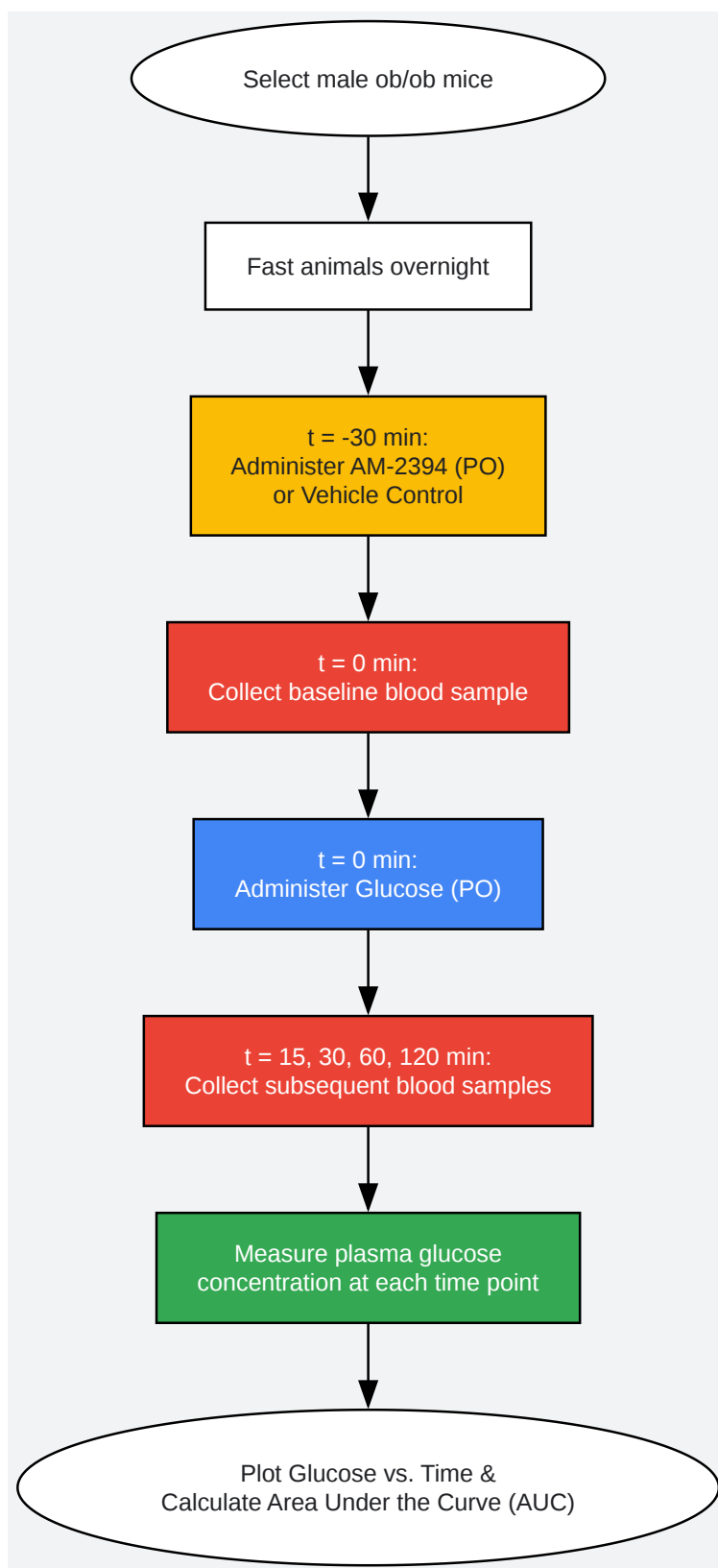
- 96- or 384-well microtiter plates

Procedure:

- Reagent Preparation: Prepare stock solutions of glucose, ATP, MgCl_2 , NADP^+ , and the test compound.
- Reaction Mixture: In each well of the microplate, combine the assay buffer, glucokinase enzyme, G6PDH, NADP^+ , a fixed concentration of glucose (e.g., 5 mM), and varying concentrations of **AM-2394**.
- Initiation: Initiate the enzymatic reaction by adding a solution of ATP and MgCl_2 .
- Measurement: Immediately begin monitoring the increase in absorbance at 340 nm (for NADPH) or fluorescence ($\text{Ex/Em} = 340/460$ nm) in kinetic mode at a controlled temperature (e.g., 30°C).
- Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance/fluorescence) for each concentration of **AM-2394**. Plot the velocity against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC_{50} value.

In Vivo Oral Glucose Tolerance Test (OGTT)

This experiment evaluates the effect of **AM-2394** on glucose disposal in a diabetic animal model.



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Caption: Experimental Workflow for an Oral Glucose Tolerance Test (OGTT).

Protocol:

- **Animal Model:** Male ob/ob mice are used as a model for type 2 diabetes.
- **Acclimation & Fasting:** Animals are acclimated and then fasted overnight to establish a baseline glucose level.
- **Compound Administration:** Thirty minutes prior to the glucose challenge ($t = -30$ min), a cohort of mice is administered **AM-2394** orally (per os, PO). Doses of 1, 3, 10, and 30 mg/kg are typically used. A control group receives the vehicle solution.
- **Baseline Measurement:** At $t = 0$ min, a baseline blood sample is collected to measure the initial plasma glucose concentration.
- **Glucose Challenge:** Immediately after the baseline sample, a bolus of glucose is administered orally to all animals.
- **Time-Course Sampling:** Blood samples are collected at specified intervals (e.g., 15, 30, 60, 120 minutes) post-glucose administration.
- **Analysis:** Plasma glucose concentrations for each sample are determined. The data is plotted as plasma glucose concentration versus time, and the area under the curve (AUC) is calculated to quantify the total glucose excursion. A reduction in the AUC for the **AM-2394**-treated group compared to the vehicle group indicates improved glucose tolerance.

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References

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